molecular formula C16H11ClFN3O2 B11345179 N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345179
M. Wt: 331.73 g/mol
InChI Key: WBMAMOOJDKFTNA-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the chloropyridinyl and fluoromethylphenyl groups can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloropyridinyl and fluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both fluorine and chlorine atoms can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H11ClFN3O2

Molecular Weight

331.73 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11ClFN3O2/c1-9-2-3-10(6-12(9)18)14-7-13(21-23-14)16(22)20-15-5-4-11(17)8-19-15/h2-8H,1H3,(H,19,20,22)

InChI Key

WBMAMOOJDKFTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl)F

Origin of Product

United States

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